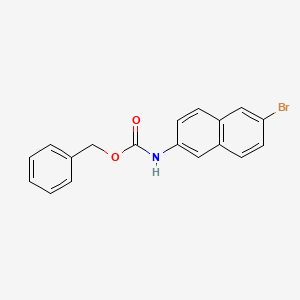

Benzyl 6-bromonaphthalen-2-ylcarbamate

CAS No.: 1132940-78-3

Cat. No.: VC2693954

Molecular Formula: C18H14BrNO2

Molecular Weight: 356.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1132940-78-3 |

|---|---|

| Molecular Formula | C18H14BrNO2 |

| Molecular Weight | 356.2 g/mol |

| IUPAC Name | benzyl N-(6-bromonaphthalen-2-yl)carbamate |

| Standard InChI | InChI=1S/C18H14BrNO2/c19-16-8-6-15-11-17(9-7-14(15)10-16)20-18(21)22-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21) |

| Standard InChI Key | UXBWBBOSYAAVCC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)C=C(C=C3)Br |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)C=C(C=C3)Br |

Introduction

Synthesis Methodologies

Primary Synthesis Route

The synthesis of Benzyl 6-bromonaphthalen-2-ylcarbamate has been documented with specific reaction conditions and reagents. The primary synthetic route involves the reaction of a 6-bromonaphthalen-2-amine intermediate with benzyl chloroformate under basic conditions.

Table 1. Synthesis Conditions for Benzyl 6-bromonaphthalen-2-ylcarbamate

| Reagents | Reaction Conditions | Workup Procedure | Purification Method | Yield |

|---|---|---|---|---|

| 6-bromonaphthalen-2-amine (1.79g, 8.06mmol), saturated sodium bicarbonate solution (18mL), acetone (40mL), benzyl chloroformate | 0°C for 1h, then gradual warming to room temperature over 18h | Dilution with EtOAc and water, layer separation, water extraction, brine washing | Drying over Na₂SO₄, filtration, vacuum concentration, silica gel column chromatography with EtOAc/hexanes | 52% |

The synthetic procedure begins with the preparation of a reaction mixture containing the 6-bromonaphthalen-2-amine intermediate and saturated sodium bicarbonate solution in acetone at 0°C. Benzyl chloroformate is added dropwise, and the mixture is stirred at 0°C for one hour before allowing it to gradually warm to room temperature over 18 hours. After workup and purification by silica gel column chromatography, the target compound is obtained as a pink solid with a 52% yield .

Critical Factors in Synthesis

Several factors appear critical for successful synthesis:

-

Temperature control: Initial reaction at 0°C followed by gradual warming

-

Basic conditions: Maintained by saturated sodium bicarbonate solution

-

Purification: Careful column chromatography using EtOAc/hexanes gradient

-

Starting material purity: Quality of the 6-bromonaphthalen-2-amine intermediate

Related Compounds and Structural Relationships

Benzyl 6-bromonaphthalen-2-ylcarbamate belongs to a family of structurally related compounds that provide context for understanding its properties and potential applications.

Prodrug Applications

Carbamates have been extensively explored as prodrug moieties due to their ability to undergo hydrolysis under physiological conditions, releasing the active compound. A study on duocarmycin carbamate prodrugs highlights the potential of heterocyclic carbamates to function as hydrolyzable prodrugs with controlled release properties .

The carbamate group in Benzyl 6-bromonaphthalen-2-ylcarbamate could potentially be hydrolyzed under physiological conditions to release 6-bromonaphthalen-2-amine, suggesting possible applications as a prodrug. The stability of the carbamate bond under various conditions would determine the release profile and potential therapeutic applications.

Physicochemical Properties and Stability

The stability of carbamate compounds under various conditions is crucial for understanding their potential applications and handling requirements. Research on related carbamate compounds provides insight into the expected stability profile of Benzyl 6-bromonaphthalen-2-ylcarbamate.

Studies on cyclic carbamates have shown varied stability under different conditions. For example, certain carbamates demonstrate stability under acidic conditions but undergo hydrolysis in the presence of bases in protic solvents, with the rate increasing with solvent polarity . This suggests that Benzyl 6-bromonaphthalen-2-ylcarbamate may exhibit similar stability patterns, being relatively stable under acidic conditions but potentially susceptible to base-catalyzed hydrolysis in polar solvents.

The presence of the bromine atom at position 6 of the naphthalene ring likely influences the electronic distribution within the molecule, potentially affecting the stability of the carbamate bond and reactivity toward nucleophiles. Additionally, the benzyl group attached to the carbamate oxygen could influence the accessibility of the carbamate bond to nucleophilic attack.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume